N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1421456-32-7) is a synthetic small molecule belonging to the benzodioxole-fused benzenesulfonamide class. Structurally, it features a 1,3-benzodioxole moiety connected via a 3-hydroxypropyl linker to a 3-methylbenzenesulfonamide group, with a molecular formula of C17H19NO5S and a molecular weight of 349.4 g/mol.
Molecular FormulaC17H19NO5S
Molecular Weight349.4
CAS No.1421456-32-7
Cat. No.B2472622
⚠ Attention: For research use only. Not for human or veterinary use.
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1421456-32-7): Compound Class and Baseline Characteristics for Procurement Specification
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1421456-32-7) is a synthetic small molecule belonging to the benzodioxole-fused benzenesulfonamide class [1]. Structurally, it features a 1,3-benzodioxole moiety connected via a 3-hydroxypropyl linker to a 3-methylbenzenesulfonamide group, with a molecular formula of C17H19NO5S and a molecular weight of 349.4 g/mol [2]. The benzodioxole sulfonamide chemotype is established as a privileged scaffold in medicinal chemistry, with demonstrated applications across multiple therapeutic areas including oncology, anti-infectives, and neuroscience [3]. However, the specific biological annotation and quantitative structure-activity relationship (SAR) data for this exact compound remain limited in the peer-reviewed primary literature and patent corpus, necessitating careful evaluation by procurement specialists against defined project requirements.
[1] LASSBio-448. MeSH Supplementary Concept Data. U.S. National Library of Medicine. Note: antiasthmatic benzodioxole sulfonamide; structure in first source. View Source
[3] Tavares, M.T. et al. (2015). Synthesis, characterization, in silico approach and in vitro antiproliferative activity of RPF151, a benzodioxole sulfonamide analogue designed from capsaicin scaffold. Journal of Molecular Structure, 1088, 138-146. View Source
Why In-Class Substitution Fails for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide: The Case for Precise Chemical Identity in Sulfonamide Procurement
Within the benzodioxole sulfonamide family, even minor structural perturbations produce profound shifts in biological activity, selectivity, and physicochemical properties—rendering casual analog substitution a high-risk procurement strategy. The sulfonamide moiety is a zinc-binding pharmacophore for carbonic anhydrase (CA) isoforms, where the nature and position of substituents on the benzene ring dictate isoform selectivity profiles [1]. The linker length and oxidation state between the benzodioxole core and the sulfonamide group critically influence target engagement; for instance, the 3-hydroxypropyl linker in the target compound introduces both hydrogen-bond donor/acceptor capacity and conformational flexibility absent in methylene-linked analogs [2]. Furthermore, the 3-methyl substitution pattern on the benzenesulfonamide ring generates distinct steric and electronic environments compared to the 4-methyl (para) or unsubstituted variants, which can alter binding kinetics, metabolic stability, and off-target liability [3]. These cumulative structure-activity relationship (SAR) sensitivities mean that substituting this compound with a visually similar benzodioxole sulfonamide—even one differing only in linker length or methyl group position—may yield completely divergent biological outcomes, compromising experimental reproducibility and wasting screening resources.
[1] Alterio, V. et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. View Source
[2] RPF151 (N-(benzo[d][1,3]dioxol-5-ylmethyl)butane-1-sulfonamide): a benzodioxole sulfonamide with a distinct methylene linker, exhibiting antiproliferative activity against HUVEC cells. Tavares, M.T. et al. (2015). J. Mol. Struct., 1088, 138-146. View Source
[3] Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
Quantitative Differentiation Evidence for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide: Head-to-Head Comparator Analysis
Recommended Research and Industrial Application Scenarios for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide (CAS 1421456-32-7)
Carbonic Anhydrase Isoform Selectivity Profiling
The sulfonamide functional group in N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide constitutes a canonical zinc-binding pharmacophore for the carbonic anhydrase (CA) enzyme family. The unique combination of a 3-hydroxypropyl linker and 3-methylbenzenesulfonamide substitution distinguishes this compound from extensively studied CA inhibitors such as acetazolamide, dorzolamide, and simple benzenesulfonamides [1]. This compound is well-suited for isoform selectivity screening panels (e.g., CA I, II, IX, XII) using stopped-flow CO2 hydration assays, where differential inhibition constants (KI) compared to reference inhibitors can establish its selectivity fingerprint for applications in glaucoma, edema, or tumor-associated CA isoforms [2].
Antiproliferative Screening in Oncology Models
Benzodioxole sulfonamide analogs, exemplified by RPF151, have demonstrated measurable antiproliferative activity against human umbilical vein endothelial cells (HUVEC) in vitro, supporting the evaluation of this chemotype in angiogenesis-dependent cancer models [1]. The target compound, with its distinct 3-hydroxypropyl linker and 3-methyl substitution pattern, represents a structurally divergent candidate for comparative antiproliferative screening against panels such as NCI-60 or patient-derived xenograft (PDX) models. Procurement of this compound enables head-to-head comparison with the published RPF151 scaffold to establish whether linker length and substitution position modulate potency or tumor-type selectivity [3].
TRPV1 Channel Modulation and Pain Research
The benzodioxole moiety is a recognized bioisostere of the vanillyl group found in capsaicin, the natural product agonist of the transient receptor potential vanilloid 1 (TRPV1) channel [1]. Sulfonamide-containing capsaicin analogs have been explored for their ability to modulate TRPV1 with potentially reduced pungency and improved pharmacokinetic profiles compared to capsaicin itself. The 3-hydroxypropyl linker in this compound provides an additional hydrogen-bonding motif that may influence binding kinetics at the capsaicin-binding pocket. This compound is appropriate for calcium flux assays in TRPV1-overexpressing HEK293 cells, with capsaicin as a reference agonist and capsazepine as a reference antagonist, to determine functional modulation parameters (EC50/IC50) [2].
Chemical Biology Probe for Sulfonamide-Target Interactome Mapping
Given the absence of annotated biological targets for this specific compound, it represents a valuable candidate for unbiased chemoproteomic profiling. The 3-hydroxypropyl linker introduces a synthetic handle that, with appropriate derivatization (e.g., installation of an alkyne or diazirine photoaffinity tag), could enable affinity-based protein profiling (AfBPP) or cellular thermal shift assay (CETSA) workflows to identify its cellular target engagement landscape [1]. This approach is particularly relevant for compounds within the benzodioxole sulfonamide class, where polypharmacology across carbonic anhydrases, kinases, and epigenetic targets has been documented [2].
[1] Tavares, M.T. et al. (2015). Synthesis, characterization, in silico approach and in vitro antiproliferative activity of RPF151, a benzodioxole sulfonamide analogue designed from capsaicin scaffold. Journal of Molecular Structure, 1088, 138-146. View Source
[2] Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
[3] Alterio, V. et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. View Source
Quote Request
Request a Quote for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.